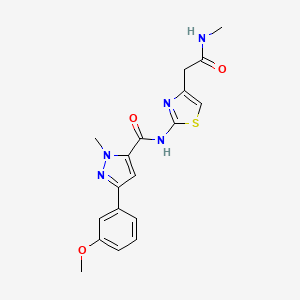
3-(3-methoxyphenyl)-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methoxyphenyl)-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Research
The compound’s structural features suggest potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies indicate that it may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth. Further investigations are warranted to explore its mechanism of action and efficacy against specific cancer types .
Anti-Inflammatory Properties
Due to its thiazole ring and carboxamide group, this compound could possess anti-inflammatory properties. It might modulate inflammatory pathways by targeting specific enzymes or receptors. Researchers have explored its effects in animal models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced cytokine release. Understanding its molecular interactions could lead to novel anti-inflammatory drug development .
Antibacterial Activity
The thiazole moiety often exhibits antibacterial potential. Researchers have evaluated this compound against various bacterial strains, including both Gram-positive and Gram-negative species. Its inhibitory effects on bacterial growth and biofilm formation make it a promising candidate for further investigation. Structural modifications could enhance its potency and selectivity .
Neuroprotective Effects
Considering the compound’s unique structure, it may have neuroprotective properties. Studies in neuronal cell cultures or animal models could reveal its impact on oxidative stress, neuroinflammation, and neuronal survival. Neurodegenerative diseases like Alzheimer’s or Parkinson’s could benefit from targeted therapies involving this compound .
Antiviral Potential
The thiazole-based scaffold has been explored for antiviral drug development. Researchers have investigated its effects against RNA or DNA viruses, including herpesviruses, influenza, and HIV. By understanding its mode of action, we can design derivatives with improved antiviral activity and reduced toxicity .
Metabolic Disorders
The compound’s carboxamide group suggests potential interactions with metabolic pathways. Researchers have studied its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. It may hold promise for managing conditions like diabetes or obesity .
Chemical Biology and Target Identification
Researchers can use this compound as a chemical probe to identify its cellular targets. Techniques like affinity chromatography, proteomics, or mass spectrometry can reveal proteins interacting with it. Understanding these interactions informs drug discovery efforts and sheds light on cellular processes .
Pharmacokinetics and Toxicology
Investigating its absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Additionally, assessing its safety profile and potential toxicities ensures responsible drug development. Animal studies and in vitro assays provide valuable data for these aspects .
properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-19-16(24)8-12-10-27-18(20-12)21-17(25)15-9-14(22-23(15)2)11-5-4-6-13(7-11)26-3/h4-7,9-10H,8H2,1-3H3,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLJUTVATGUOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2768528.png)
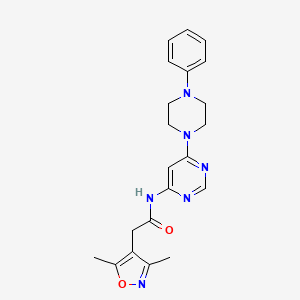
![N-(cyanomethyl)-N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2768531.png)
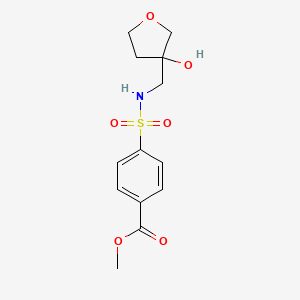
![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2768534.png)
![2,6-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2768536.png)
![N-(2-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2768539.png)
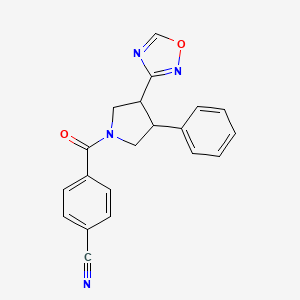
![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2768543.png)
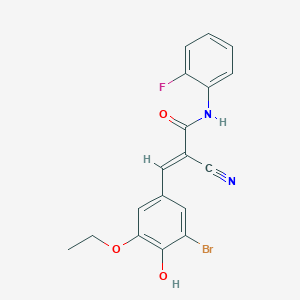
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2768547.png)

![tert-butyl (2R,4S)-4-fluoro-2-{3-[(methylamino)methyl]-1H-1,2,4-triazol-5-yl}pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2768549.png)